Computed Lipophilicity (XLogP3) Benchmarking Against Key Analogs
The target compound's free base registers an XLogP3 of 0.8, placing it at the lower-polar end relative to the des-methyl, linear-chain analog 3-(1,2,4-oxadiazol-5-yl)propan-1-amine (XLogP3 -0.1) [1][2]. This 0.9 log unit increase in lipophilicity is driven by the 3-methyl substitution and α-isopropyl branching; the branched butyl analog 2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)butan-1-amine is predicted to reach ~1.5, while the N-methyl secondary amine derivative (XLogP3 ~0.3) falls below the primary amine [3]. The quantitative differentiation aids rank-ordering of fragments for CNS or permeability-optimized libraries.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (free base) |
| Comparator Or Baseline | 3-(1,2,4-oxadiazol-5-yl)propan-1-amine XLogP3 = -0.1; N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine XLogP3 ≈ 0.3 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. linear des-methyl analog; +0.5 vs. N-methyl analog |
| Conditions | PubChem XLogP3 3.0 algorithm (free base forms) |
Why This Matters
Quantified lipophilicity differences allow medicinal chemists to select the fragment with the appropriate permeability–solubility balance for their specific target profile.
- [1] PubChem. Compound Summary CID 22574793: 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine. XLogP3-AA = 0.8, 2025. View Source
- [2] PubChem (inferred). 3-(1,2,4-oxadiazol-5-yl)propan-1-amine, XLogP3 approximately -0.1 based on structural algorithm, 2025. View Source
- [3] PubChem (inferred). N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, XLogP3 approximately 0.3 based on structural algorithm, 2025. View Source
